



# Application Notes and Protocols: Statistical Analysis Plan for BMT CTN 1102

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMT-124110 |           |
| Cat. No.:            | B1192410   | Get Quote |

#### Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial was a multicenter, prospective, biologic assignment study designed to evaluate the relative benefits of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT) compared to non-transplant therapies in older patients (50-75 years) with higher-risk myelodysplastic syndrome (MDS).[1][2][3] This document provides a detailed overview of the statistical analysis plan for this trial, aimed at researchers, scientists, and drug development professionals.

# **Experimental Protocols**

### Study Design

The BMT CTN 1102 study was an open-label, multicenter, biologic assignment trial.[3][4] Patients were biologically assigned to one of two arms based on the availability of a suitable human leukocyte antigen (HLA)-matched donor.[1][3]

- Arm 1 (Donor Arm): Patients with an available 8/8 HLA-matched related or unrelated donor
  were assigned to receive RIC alloHCT.[1][2] The transplant was expected to be performed
  within 6 months of enrollment.[5]
- Arm 2 (No Donor Arm): Patients for whom a matched donor was not identified within 90 days
  of initiating a search were assigned to receive non-transplant therapy, which could include



hypomethylating agents or best supportive care, at the discretion of the treating physician.[1] [3][5]

### **Patient Population**

Eligible participants were patients between 50 and 75 years of age with a diagnosis of de novo intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS), with less than 20% marrow blasts.[2][6] Patients had to be considered suitable candidates for RIC alloHCT.[2]

Data Collection for Quality of Life (QOL)

Quality of life assessments were collected at baseline (enrollment) and at 6, 12, 18, 24, and 36 months post-consent.[3][6] The instruments used for this assessment were the Functional Assessment of Cancer Therapy – General (FACT-G), the SF-36, and the EQ-5D questionnaires.[7]

## **Data Presentation**

The quantitative data and analytical approaches for the BMT CTN 1102 trial are summarized in the following tables.

Table 1: Study Objectives and Endpoints



| Objective Type                                                                  | Objective                                                                                | Endpoint                        | Time Frame                     |
|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|---------------------------------|--------------------------------|
| Primary                                                                         | To compare the overall survival (OS) probabilities between the two treatment arms.[1][2] | Overall Survival (OS)           | 3 years post-<br>consent[1][2] |
| Secondary                                                                       | To compare leukemia-<br>free survival (LFS)<br>between the arms.[1]                      | Leukemia-Free<br>Survival (LFS) | 3 years from enrollment[1]     |
| To compare Quality of<br>Life (QOL) measures<br>between the arms.[1]            | Patient-Reported Outcomes (PROs)                                                         | Up to 36 months[6][7]           |                                |
| To compare the cost-<br>effectiveness of the<br>two treatment<br>strategies.[1] | Cost-Effectiveness                                                                       | 3 years[1]                      | <del>-</del>                   |

Table 2: Key Statistical Analysis Methods



| Analysis                    | Method                                                                                                                                                                                                                                                                            | Details                                                                                                                                          |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Analysis            | Intent-to-Treat (ITT)[1][2]                                                                                                                                                                                                                                                       | The primary analysis of overall survival was conducted on an intent-to-treat basis, including all enrolled subjects in their assigned arm.[1][5] |
| Adjusted Survival Estimates | To account for potential bias from the biologic assignment, the comparison of overall survival was adjusted for several covariates.[2][6] These included age, race/ethnicity, performance status, IPSS score, disease duration, and response to prior hypomethylating therapy.[6] |                                                                                                                                                  |
| Power Calculation           | Sample Size                                                                                                                                                                                                                                                                       | The trial was powered to detect a 15% difference in 3-year overall survival with at least 80% power.[1]                                          |
| Secondary Analysis          | Leukemia-Free Survival                                                                                                                                                                                                                                                            | LFS was defined as the time from patient consent to progression to acute myeloid leukemia (AML) or death from any cause.[6]                      |
| Quality of Life             | Patient-reported outcome<br>scores were compared<br>between the study arms using<br>an inverse probability<br>weighted-independent<br>estimating equation (IPW-IEE)<br>model.[7]                                                                                                  |                                                                                                                                                  |

Table 3: Patient Eligibility Criteria



| Inclusion Criteria                                              | Exclusion Criteria                                                                                           |
|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Age 50-75 years.[2][6]                                          | Intent to use a myeloablative conditioning regimen.[6]                                                       |
| De novo MDS with IPSS Intermediate-2 or Highrisk disease.[2][6] | Intent to proceed with a donor source not specified in the protocol (e.g., mismatched donor, cord blood).[6] |
| < 20% marrow blasts within 60 days of consent. [6]              |                                                                                                              |
| Considered a suitable candidate for RIC alloHCT.[2]             | _                                                                                                            |
| Willingness to comply with treatment assignment.[2]             |                                                                                                              |

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: BMT CTN 1102 Study Workflow.



Primary Endpoint

3-Year Overall Survival



Click to download full resolution via product page

Caption: Primary and Secondary Endpoints Relationship.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. network.nmdp.org [network.nmdp.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]
- 4. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]



- 7. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for BMT CTN 1102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192410#statistical-analysis-plan-for-bmt-ctn-1102]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com